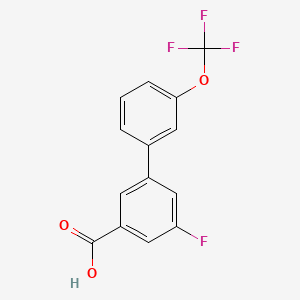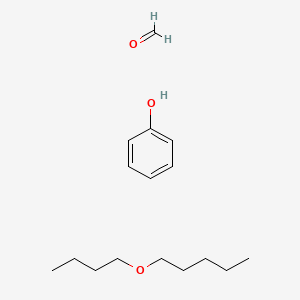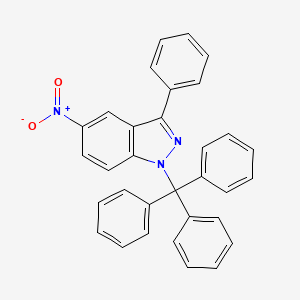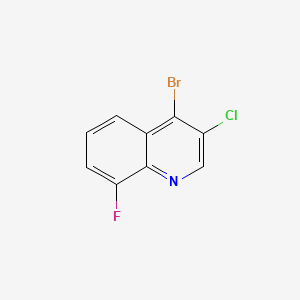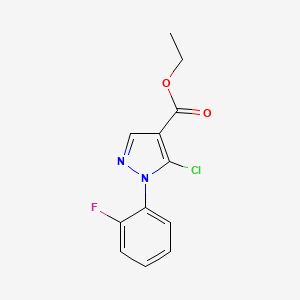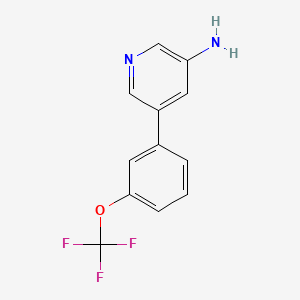
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
The synthesis of 2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) involves several steps. One common synthetic route includes the acetylation of piperazine followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and formaldehyde as the source of the hydroxymethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Applications De Recherche Scientifique
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions that modify the activity of proteins and enzymes. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) can be compared with other similar compounds, such as:
2-Piperazinemethanol, 4-acetyl-, ®- (9CI): The enantiomer of the (S)- form, which may have different biological activities and properties.
4-Acetylpiperazine: Lacks the hydroxymethyl group, resulting in different chemical reactivity and applications.
N-Acetylpiperazine: Similar structure but with the acetyl group attached to the nitrogen atom, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
133407-36-0 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.201 |
Clé InChI |
DGUZPMRLCVSJPU-ZETCQYMHSA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


